1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene
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Overview
Description
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 5-phenylpent-4-en-1-yl group
Preparation Methods
The synthesis of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-(5-phenylpent-4-en-1-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include hydrogen gas and palladium for reduction, potassium permanganate for oxidation, and strong nucleophiles for substitution reactions. Major products formed from these reactions include 1-amino-4-(5-phenylpent-4-en-1-yl)benzene and various substituted derivatives.
Scientific Research Applications
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene involves its interaction with molecular targets through its nitro group and alkene moiety. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkene moiety can participate in addition reactions, further influencing the compound’s biological activity. Pathways involved include redox reactions and nucleophilic addition mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene include:
1-Nitro-4-(5-phenylpentyl)benzene: Lacks the alkene moiety, resulting in different reactivity and applications.
1-Nitro-2-(2-nitro-prop-1-en-1-yl)benzene: Contains an additional nitro group, leading to distinct chemical properties and uses.
Properties
CAS No. |
104800-00-2 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-nitro-4-(5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H17NO2/c19-18(20)17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-5,7-9,11-14H,2,6,10H2 |
InChI Key |
AWPXOERCRYXSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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